Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester
Description
Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester (CAS: 197370-32-4) is a carbonate ester with the molecular formula C₇H₁₂O₆ and a molar mass of 192.17 g/mol. Structurally, it contains two ester functional groups: a methoxycarbonyl group (–O–CO–OCH₃) and an ethoxycarbonyloxyethyl group (–O–CO–O–CH₂CH₂–O–CO–OCH₂CH₃). This compound is characterized by its branched ester linkages, distinguishing it from simpler carbonate esters .
Properties
IUPAC Name |
2-ethoxycarbonyloxyethyl methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c1-3-11-7(9)13-5-4-12-6(8)10-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZGVGWDBPYFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCCOC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524631 | |
| Record name | Ethane-1,2-diyl ethyl methyl biscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197370-32-4 | |
| Record name | Ethane-1,2-diyl ethyl methyl biscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [({2-[(methoxycarbonyl)oxy]ethoxy}carbonyl)oxy]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester typically involves the esterification of carbonic acid derivatives with appropriate alcohols. One common method is the reaction of ethyl chloroformate with 2-hydroxyethyl methyl carbonate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Oxidation and Reduction: The compound can undergo oxidation to form carbonates and reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide solutions at elevated temperatures.
Transesterification: Catalyzed by acids such as sulfuric acid or bases like sodium methoxide.
Oxidation: Carried out using oxidizing agents such as potassium permanganate.
Major Products Formed
Hydrolysis: Produces carbonic acid and ethanol.
Transesterification: Results in the formation of different esters depending on the alcohol used.
Oxidation: Yields carbonates and other oxidized derivatives.
Scientific Research Applications
Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and carbonates.
Biology: Investigated for its potential role in biochemical pathways involving ester hydrolysis and formation.
Medicine: Explored for its use in drug delivery systems due to its ability to form biodegradable esters.
Mechanism of Action
The mechanism of action of carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester involves the hydrolysis of its ester bonds. This process is catalyzed by enzymes or chemical catalysts, leading to the release of carbonic acid and ethanol. The molecular targets include esterases and other hydrolytic enzymes that facilitate the breakdown of ester bonds .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester and related compounds:
Stability and Analytical Characterization
- Carbonate esters: this compound is expected to exhibit carbonyl IR absorption near 1730 cm⁻¹, consistent with other esters (e.g., methyl 2-octenoate) . However, hydrolysis susceptibility increases with the number of ester groups, making it less stable than dimethyl carbonate.
- Phosphate esters : Ethyl 2-(diethoxyphosphoryl)acetate demonstrates higher thermal stability due to the phosphorus-oxygen bond, a feature absent in carbonate esters .
Biological Activity
Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester (C7H12O6) is an organic compound that exhibits significant biological activity due to its structural properties and reactivity. This compound is a derivative of carbonic acid and features ester functional groups, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
The compound is characterized by the following chemical properties:
- Molecular Formula : C7H12O6
- Functional Groups : Contains ester groups which are crucial for its biological activity.
- Reactivity : Undergoes hydrolysis, transesterification, oxidation, and reduction reactions.
Common Reactions
| Reaction Type | Description |
|---|---|
| Hydrolysis | Breaks down into carbonic acid and ethanol in the presence of acids or bases. |
| Transesterification | Involves exchanging the ester group with another alcohol. |
| Oxidation | Can yield carbonates and other oxidized derivatives. |
The biological activity of this compound primarily involves the hydrolysis of its ester bonds. This process can be catalyzed by various enzymes, leading to the release of carbonic acid and ethanol. The molecular targets include:
- Esterases : Enzymes that facilitate the breakdown of ester bonds.
- Hydrolytic Enzymes : Involved in the hydrolysis process.
Biological Applications
- Drug Delivery Systems : The compound's ability to form biodegradable esters makes it a candidate for drug delivery applications.
- Biochemical Pathways : Investigated for its role in biochemical pathways involving ester hydrolysis.
- Pharmaceutical Formulations : Used as a prodrug that releases active pharmaceutical ingredients upon hydrolysis.
Case Studies and Research Findings
Research has shown that compounds similar to this compound can exhibit anti-inflammatory properties when used as prodrugs. For example:
- A study demonstrated that ethoxycarbonyloxy ethyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) show effective absorption and prolonged therapeutic effects due to their stable structure in acidic environments before hydrolysis .
- In animal studies, these compounds were administered to rats, where they displayed significant ulcer protection compared to traditional NSAIDs, suggesting a reduced gastrointestinal toxicity profile .
Safety and Toxicity
This compound has been noted to cause skin and eye irritation upon exposure. Safety data indicates that it is classified under hazard categories for skin corrosion/irritation (H315) and serious eye damage/eye irritation (H319) . Care should be taken when handling this compound in laboratory settings.
Q & A
Basic Research Questions
Q. How is 2-[(ethoxycarbonyl)oxy]ethyl methyl ester synthesized from its parent carboxylic acid?
- Methodological Answer : The ester is synthesized via acid-catalyzed esterification. React the carboxylic acid derivative (e.g., carbonic acid) with methanol and ethanol derivatives in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl). The reaction proceeds under reflux conditions (60–80°C) for 4–6 hours. The ester is isolated via fractional distillation or liquid-liquid extraction .
- Key Reaction :
Q. What are the IUPAC naming conventions for this ester?
- Methodological Answer :
- The ester is named by identifying the alkyl/aryl groups attached to the oxygen atoms.
- The “ethoxycarbonyl” group (CH₃CH₂OCO-) is derived from ethyl carbonic acid, and the “methyl ester” (-OCH₃) originates from methanol.
- Full IUPAC name: Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester .
Q. What experimental conditions are required for ester hydrolysis?
- Methodological Answer : Hydrolysis is performed under acidic (H₃O⁺) or basic (NaOH) conditions:
- Acidic Hydrolysis : Reflux with 1M HCl (2–3 hours) to yield the parent carboxylic acid and methanol/ethanol.
- Basic Hydrolysis (Saponification) : Reflux with 1M NaOH (1–2 hours) to form carboxylate salts, followed by acidification to recover the free acid .
- Table 1 : Hydrolysis Conditions Comparison
| Condition | Reagents | Products |
|---|---|---|
| Acidic | HCl/H₂O | Carboxylic acid + Alcohol |
| Basic | NaOH/H₂O | Carboxylate salt + Alcohol |
Advanced Research Questions
Q. How can spectroscopic techniques (IR, MS) resolve structural ambiguities in this ester?
- Methodological Answer :
- IR Spectroscopy : The carbonyl (C=O) absorption appears at ~1730 cm⁻¹, distinguishing esters from carboxylic acids (which show a broad -OH stretch at ~2500–3300 cm⁻¹). Overlapping C-O peaks (1050–1250 cm⁻¹) require deconvolution algorithms .
- Mass Spectrometry (MS) : Fragmentation patterns confirm substituents. For example, m/z peaks corresponding to [M - OCH₃]⁺ (loss of methyl group) or [M - CH₂CH₂OCO]⁺ (loss of ethoxycarbonyl) validate the structure .
Q. How can researchers design experiments to study kinetic vs. thermodynamic control in esterification?
- Methodological Answer :
- Kinetic Control : Use mild conditions (room temperature, short reaction times) and excess alcohol to favor faster-forming products.
- Thermodynamic Control : Prolonged heating (reflux for 12+ hours) with excess acid to favor the most stable ester isomer.
- Monitor reaction progress via GC-MS or NMR to track intermediate formation .
Q. What strategies address contradictory data in ester stability studies (e.g., unexpected decomposition)?
- Methodological Answer :
- Step 1 : Validate purity via HPLC or TLC.
- Step 2 : Test stability under varying conditions (pH, temperature, light exposure).
- Step 3 : Use computational modeling (DFT) to predict decomposition pathways. For example, hydrolysis may dominate at high humidity, while thermal degradation occurs above 100°C .
Q. How does isomerism influence the reactivity of this ester in synthetic applications?
- Methodological Answer :
- Structural isomers (e.g., positional variations in ethoxycarbonyl or methyl groups) exhibit distinct reactivity due to steric and electronic effects.
- Example: A bulkier substituent near the ester group reduces nucleophilic attack rates in hydrolysis.
- Study isomer-specific reactivity using competitive kinetic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
